molecular formula C10H11ClN2O3 B3038280 2-(2-aminoethoxy)-1H-isoindole-1,3(2H)-dione hydrochloride CAS No. 848852-55-1

2-(2-aminoethoxy)-1H-isoindole-1,3(2H)-dione hydrochloride

Cat. No. B3038280
CAS RN: 848852-55-1
M. Wt: 242.66 g/mol
InChI Key: SLXBUZNISKKIMS-UHFFFAOYSA-N
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Description

“2-(2-aminoethoxy)ethoxy acetic acid hydrochloride” is a chemical compound with the CAS Number: 134979-01-4. It has a molecular weight of 199.63 . It is a solid substance stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of similar compounds, such as 2-(2-aminoethoxy) ethanol, has been described in patents. One method involves producing 2-(2-phthalimidoethoxy) ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy) ethanol to the 2-(2-aminoethoxy) ethanol by reacting the 2-(2-phthalimidoethoxy) ethanol with hydrazine monohydrate .


Molecular Structure Analysis

The InChI code for “2-(2-aminoethoxy)ethoxy acetic acid hydrochloride” is 1S/C6H13NO4.ClH/c7-1-2-10-3-4-11-5-6(8)9;/h1-5,7H2,(H,8,9);1H .


Chemical Reactions Analysis

Amines, such as 2-(2-aminoethoxy) ethanol, are derivatives of ammonia in which one or more hydrogen atoms have been replaced by an alkyl or aryl group. They can be analyzed using ion-exchange chromatography with suppressed conductivity .


Physical And Chemical Properties Analysis

“2-(2-aminoethoxy)ethoxy acetic acid hydrochloride” is a solid substance stored at room temperature in an inert atmosphere .

Safety and Hazards

The safety information for “2-(2-aminoethoxy)ethoxy acetic acid hydrochloride” includes the following hazard statements: H302-H315-H319-H335. This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-aminoethoxy)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3.ClH/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14;/h1-4H,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXBUZNISKKIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminoethoxy)-1H-isoindole-1,3(2H)-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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